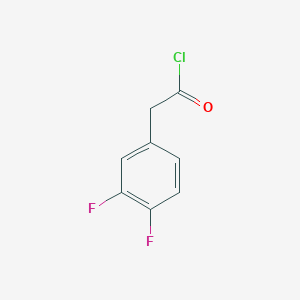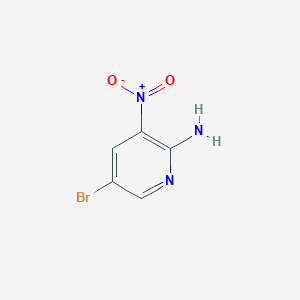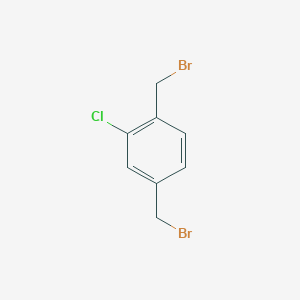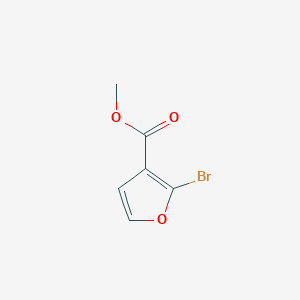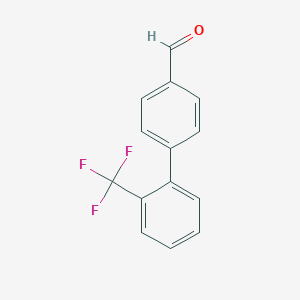
2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde
概要
説明
“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a chemical compound with the molecular formula C14H9F3O and a molecular weight of 250.22 .
Molecular Structure Analysis
The InChI code for “2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is 1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2’-TrifluoroMethyl-Biphenyl-4-Carbaldehyde” is a solid substance . It has a molecular weight of 250.22 and a molecular formula of C14H9F3O .科学的研究の応用
Organic Synthesis
The compound can be used in organic synthesis, particularly in reactions at the benzylic position . The presence of the trifluoromethyl group and the biphenyl structure makes it a suitable candidate for various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Antibacterial Agents
The compound has been studied for its potential as an antibacterial agent . A series of biphenyl and dibenzofuran derivatives were synthesized, and some of them exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Specifically, the compound 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol showed potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis .
Antimicrobial Agents
The compound has also been evaluated as a potential antimicrobial agent . Some of the synthesized compounds showed comparable inhibitory activities with ciprofloxacin to the Gram-negative bacterium carbapenems-resistant Acinetobacter baumannii .
Drug Development
The compound’s unique structure and properties make it a promising candidate for drug development . The study of the structure–activity relationship indicated that a strong electron-withdrawing group on the A ring and hydroxyl groups on the B ring of biphenyls were beneficial to their antibacterial activities .
Chemical Utilization of Forestry Biomass
The compound has been studied in the context of chemical utilization of forestry biomass . Its unique structure and properties make it a suitable candidate for various chemical transformations.
Suzuki-Coupling Reactions
The compound can be used in Suzuki-coupling reactions, a type of cross-coupling reaction, to synthesize various biphenyl and dibenzofuran derivatives .
特性
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRLRQYSYHJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362627 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
CAS RN |
198205-95-7 | |
| Record name | 2'-TrifluoroMethyl-Biphenyl-4-Carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 198205-95-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]thiophene-5-acetic acid](/img/structure/B172265.png)

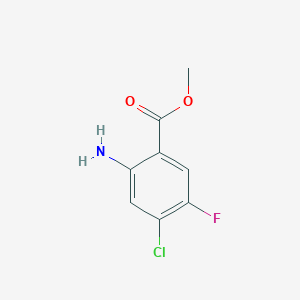


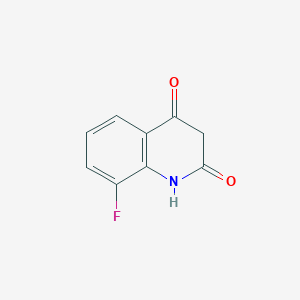
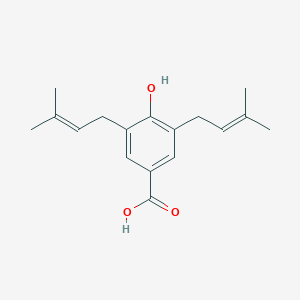
![Thieno[3,2-b]pyridine-6-carboxylic acid](/img/structure/B172288.png)
